![molecular formula C14H11F3N2O2 B1449403 6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid CAS No. 2197055-42-6](/img/structure/B1449403.png)
6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid
Übersicht
Beschreibung
6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid is a useful research compound. Its molecular formula is C14H11F3N2O2 and its molecular weight is 296.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemische Analyse
Biochemical Properties
. This inhibition prevents the formation of prostaglandins, which are mediators of inflammation and pain. The compound interacts with cyclooxygenase by binding to its active site, thereby blocking the enzyme’s ability to convert arachidonic acid into prostaglandins .
Cellular Effects
6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid affects various cell types and cellular processes. It reduces inflammation by decreasing the production of pro-inflammatory cytokines and mediators. This compound also influences cell signaling pathways, particularly those involving the cyclooxygenase enzymes, leading to reduced pain and fever . Additionally, it impacts gene expression by downregulating the expression of genes involved in the inflammatory response .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of cyclooxygenase enzymes. By binding to the active site of these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever . This binding interaction is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that its anti-inflammatory and analgesic effects can persist for extended periods, although the efficacy may decrease over time due to degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it effectively reduces inflammation, pain, and fever without significant adverse effects . At higher doses, toxic effects such as gastrointestinal ulcers, renal toxicity, and hepatic damage have been observed . These adverse effects highlight the importance of adhering to recommended dosages to avoid toxicity .
Metabolic Pathways
This compound is metabolized primarily in the liver. The metabolic pathways involve the cytochrome P450 enzymes, which facilitate the oxidation and subsequent conjugation of the compound . These metabolic processes result in the formation of inactive metabolites that are excreted via the kidneys . The compound’s interaction with these enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches the sites of inflammation and pain .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with cyclooxygenase enzymes . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity and function are largely dependent on its ability to inhibit cyclooxygenase within the cytoplasm .
Biologische Aktivität
6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This compound's unique structure, characterized by the presence of a trifluoromethyl group and an aromatic amine, suggests a diverse range of interactions with biological systems.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, highlighting its potential as an antimicrobial agent and an inhibitor of viral replication.
Antimicrobial Activity
Research indicates that derivatives of nicotinic acid, including this compound, exhibit significant antibacterial properties. In particular:
- Gram-positive Bacteria : Studies have shown that this compound exhibits selective activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM against strains such as Staphylococcus aureus and Enterococcus .
- Antibiofilm Properties : The compound demonstrated moderate antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum biofilm inhibitory concentration (MBIC) of approximately 62.216 μg/mL .
Antiviral Activity
The potential antiviral activity of this compound has been particularly notable in studies focused on HIV:
- HIV Inhibition : A series of compounds based on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold were evaluated for their ability to inhibit HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) function. Several compounds exhibited low micromolar inhibitory effects, with some showing selectivity indices greater than 10 . This highlights the compound's potential as a dual-target inhibitor in HIV treatment strategies.
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated various derivatives of nicotinic acid for their antimicrobial properties. The findings indicated that compounds similar to this compound showed broad-spectrum activity against both bacterial and fungal strains. The most effective derivatives had MIC values comparable to established antibiotics such as fluconazole and ciprofloxacin .
Compound | Target Organism | MIC (μM) | Notes |
---|---|---|---|
A | S. aureus | 15.625 | Effective against MRSA |
B | E. coli | 31.25 | Moderate inhibition |
C | C. albicans | 6.5 | Comparable to fluconazole |
Study 2: HIV RNase H Inhibition
In another significant study, various derivatives were synthesized and tested for their ability to inhibit RNase H activity associated with HIV-1. The results showed that specific modifications to the nicotinic acid structure enhanced inhibitory potency:
Compound ID | IC50 (μM) | EC50 (μM) | Selectivity Index |
---|---|---|---|
Compound 1 | 0.7 | 10 | 14.3 |
Compound 2 | 5 | 2 | 2.5 |
Compound 3 | 18 | >50 | <3 |
These results indicate that the structural modifications made to the nicotinic acid core can significantly influence both antiviral efficacy and selectivity .
Eigenschaften
IUPAC Name |
6-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)3-2-4-11(8)19-12-6-5-9(7-18-12)13(20)21/h2-7H,1H3,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSSUQODLIBSTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=NC=C(C=C2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.